molecular formula C13H13N3O3 B040429 Bemoradan CAS No. 112018-01-6

Bemoradan

カタログ番号 B040429
CAS番号: 112018-01-6
分子量: 259.26 g/mol
InChIキー: XZPGINPFWXLYNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bemoradan is a compound with the molecular formula C13H13N3O3 . It is also known by other names such as ORF 22867 and has the CAS numbers 112018-01-6 and 123169-88-0 . It is a potent, long-acting orally active inodilator .


Synthesis Analysis

A series of close analogues of the potent, long-acting cardiotonic bemoradan was synthesized and examined in both in vitro and in vivo test systems . Changing the oxygen heteroatom at the 1-position of the benzoxazine ring of bemoradan to sulfur gave a more potent enzyme inhibitor and in vivo cardiotonic compound .


Molecular Structure Analysis

The molecular weight of Bemoradan is 259.26 g/mol . The IUPAC name is 7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one . The InChI and Canonical SMILES representations are also available .


Physical And Chemical Properties Analysis

Bemoradan has a molecular weight of 259.26 g/mol and an XLogP3-AA value of 0.4 . Other computed properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, and Covalently-Bonded Unit Count are also available .

科学的研究の応用

  • Role in Cardio-Active Agents : Bemoradan is a vital structural part of many cardio-active pyridazinone derivatives used clinically or tested in clinical trials (Imran & Abida, 2016).

  • Potent PDE III Inhibiting Activity : It has potent phosphodiesterase (PDE) III inhibiting activity, shown to increase cardiac force in anesthetized dogs when given intravenously (Combs et al., 1992).

  • Cardiotonic Agent for Heart Failure : Bemoradan is a potent, long-acting, orally effective inotropic vasodilator agent under development for managing congestive heart failure (Combs et al., 1990).

  • Cardiac Muscle cAMP PDE Inhibitor : It is a significant inhibitor of the cardiac muscle cyclic AMP phosphodiesterase, which may partly explain its cardiotonic activity (Moore, Combs & Tobia, 1991).

  • Measurement in Plasma/Serum : A method for accurately measuring Bemoradan levels in plasma/serum with a detection limit of 0.5 ng/mL has been established (Huang, Chien & Flor, 1990).

  • Pharmacokinetics and Bioavailability : Studies show Bemoradan is well and rapidly absorbed after oral dosing, exhibiting linear pharmacokinetics and long elimination half-lives across species (Huang et al., 1994).

  • Excretion in Animals : It is excreted in rats and dogs, with unchanged Bemoradan accounting for approximately 2% of the dose in rat urine and 20% in rat feces (Wu et al., 2001).

  • Pyridazinone Ring Importance : The pyridazinone ring, a part of Bemoradan's structure, is crucial for improved cardioactive activities in various cardio-active agents (Asif, 2019).

特性

IUPAC Name

7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPGINPFWXLYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869548
Record name 7-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bemoradan

CAS RN

112018-01-6, 123169-88-0
Record name Bemoradan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bemoradan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123169880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEMORADAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S2V1ETBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-(3,4-Dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl)-4-oxo-3-methylbutyric acid (31 g, 0.12 moles) was dissolved in ethanol (300 ml) and anhydrous hydrazine (4.7 ml, 0.15 moles) was added. The mixture was heated at reflux overnight. White crystals formed after the mixture was cooled. The crystals were collected by filtration and washed well with ethanol. The solid was dried under vacuum giving 28.5 g (93%) of the titled compound, mp 299°-302° C.
Name
4-(3,4-Dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl)-4-oxo-3-methylbutyric acid
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bemoradan
Reactant of Route 2
Reactant of Route 2
Bemoradan
Reactant of Route 3
Reactant of Route 3
Bemoradan
Reactant of Route 4
Bemoradan
Reactant of Route 5
Bemoradan
Reactant of Route 6
Bemoradan

Citations

For This Compound
113
Citations
DW Combs, MS Rampulla, JP Demers… - Journal of medicinal …, 1992 - ACS Publications
A series of close analogues of the potent, long-acting cardiotonic bemoradan (2a) was synthesized and examined in both in vitro and in vivo test systems. Changing the oxygen …
Number of citations: 70 pubs.acs.org
SM Huang, SC Chien, SC Flor - Biomedical Chromatography, 1990 - Wiley Online Library
… 20, 50 and 100 ng/mL of bemoradan (with 20 ng of the internal standard… bemoradan and the internal standard from serum were calculated by comparing the peak heights of bemoradan …
JB Moore Jr, DW Combs, AJ Tobia - Biochemical pharmacology, 1991 - Elsevier
… In the present study, the inhibition by bemoradan of the different … bemoradan on the remaining rolipram-insensitive enzyme and compared the different cardiotonic agents to bemoradan…
Number of citations: 16 www.sciencedirect.com
SM Huang, L Brusser, SC Chien, D Simon… - … journal of clinical …, 1994 - europepmc.org
… doses of the bemoradan HCL salt in capsules. Plasma and urine levels of bemoradan were … Bemoradan was rapidly absorbed from the capsule formulation at all doses (Cmax occurred …
Number of citations: 2 europepmc.org
SM Huang, R Falotico, B Haertlein… - … & drug disposition, 1992 - Wiley Online Library
… of four bemoradan treatments (30pg kg-l iv, 100Fg kg-l iv, 100pg kg-' suspension Po, or 1 mg capsule p.0.) in a Latin square cross-over design. Plasma levels of bemoradan … bemoradan …
Number of citations: 1 onlinelibrary.wiley.com
WN Wu, GW Caldwell, JA Masucci… - European journal of drug …, 2001 - Springer
… J : Structures of Bemoradan and its metabolites identified in rats and … ] bemoradan in male rats and female dogs. We report the isolation, characterization and identification of bemoradan …
Number of citations: 8 link.springer.com
DW Combs, MS Rampulla, SC Bell… - Journal of medicinal …, 1990 - ACS Publications
… -5-methylpyridazin-3-one (bemoradan) was found to be an … bemoradan in dogs, thus making it one of the mostpotent and long-acting orally effective inotropes yet described. Bemoradan …
Number of citations: 113 pubs.acs.org
DW Combs - Bioorganic & Medicinal Chemistry Letters, 1993 - Elsevier
… (-) enantiomer of bemoradan which has a … bemoradan is essentially insoluble in dilute aqueous acid or base. In summary, the synthesis of a novel pyrazolo fused analog of bemoradan …
Number of citations: 6 www.sciencedirect.com
A Tobia, R Falotico, D Simon, D Combs, J Moore… - European Journal of …, 1990 - Elsevier
Number of citations: 3
C Lambert, L Jutras, J Rouleau, P du Souich - European Journal of …, 1990 - Elsevier
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。